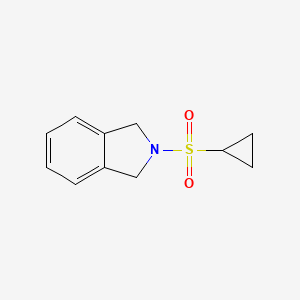
2-(Cyclopropylsulfonyl)isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylsulfonyl)isoindoline is a chemical compound with the molecular formula C11H13NO2S .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylsulfonyl)isoindoline is based on the isoindoline scaffold, which is a structural motif found in a large variety of naturally occurring, as well as synthetic, biologically and pharmaceutically active compounds .Chemical Reactions Analysis
The synthetic strategies for isoindolinones can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition and formal cycloaddition reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Bioactive Molecules
Isoindolinones, including derivatives like 2-(Cyclopropylsulfonyl)isoindoline, are pivotal in the synthesis of many natural products and drug molecules. They serve as core structures for developing compounds with potential therapeutic effects. The cyclopropylsulfonyl group can influence the biological activity, making these derivatives valuable in drug design and discovery .
Materials Science: Fluorescent Probes and Synthetic Dyes
In materials science, these compounds are utilized as fluorescent probes due to their ability to emit light upon excitation. This property is essential for various applications, including bioimaging and diagnostics. Additionally, their use as synthetic dyes is significant in fabricating colorants for industrial purposes .
Chemical Biology: Probing Biological Pathways
Chemical biology benefits from the reactivity of isoindolinones to probe biological pathways. The unique reactivity of the cyclopropylsulfonyl moiety can be harnessed to study enzyme-substrate interactions, receptor binding, and other dynamic processes within cells .
Organic Synthesis: Building Blocks for Complex Molecules
Isoindolinones are versatile intermediates in organic synthesis. They can be used to construct complex molecules, including natural products and polymers. The presence of the cyclopropylsulfonyl group enhances the reactivity and opens up new pathways for chemical transformations .
Pharmaceutical Synthesis: Development of Herbicides
The structural complexity of isoindolinones makes them suitable candidates for developing herbicides. Their mode of action can be tailored by modifying the cyclopropylsulfonyl group, leading to selective and potent herbicidal activity .
Colorants and Dyes: Industrial Applications
The vibrant hues produced by isoindolinone derivatives make them ideal for industrial applications as colorants and dyes. They can be used in paints, inks, and coatings, providing durability and resistance to fading .
Polymer Additives: Enhancing Material Properties
As polymer additives, these compounds can improve the physical properties of plastics and resins. They can act as stabilizers, flame retardants, or plasticizers, contributing to the material’s performance and longevity .
Photochromic Materials: Smart Coatings and Lenses
The photochromic properties of isoindolinones allow them to change color in response to light. This characteristic is exploited in the development of smart coatings for windows and photochromic lenses for eyewear, enhancing user comfort and protection .
Mecanismo De Acción
Target of Action
Isoindoline derivatives have been known to interact with various biological targets, including dopamine receptors
Mode of Action
Isoindoline derivatives have been shown to interact with their targets, leading to various biological effects . The specific interactions and resulting changes caused by 2-(Cyclopropylsulfonyl)isoindoline remain to be elucidated.
Biochemical Pathways
Isoindoline compounds are known to be involved in various biological pathways
Pharmacokinetics
Some isoindoline derivatives have been tested for their affinities and some pharmacokinetic parameters . More research is needed to outline the ADME properties of 2-(Cyclopropylsulfonyl)isoindoline and their impact on its bioavailability.
Result of Action
Isoindoline derivatives have been shown to have various biological activities
Action Environment
The synthesis of isoindoline derivatives has been explored under various conditions . More research is needed to understand how environmental factors influence the action of 2-(Cyclopropylsulfonyl)isoindoline.
Safety and Hazards
Direcciones Futuras
Isoindolinones and their fused analogues have a wide range of applications in medicinal chemistry and chemical biology. The recent advances in transition metal catalyzed synthetic methodologies via formation of new C−C bonds for isoindolinones are reviewed . The transition metal-free synthetic protocols for isoindolinones and their fused analogues are highly fascinating due to several advantages for the industrial production of these bio-active molecules .
Propiedades
IUPAC Name |
2-cyclopropylsulfonyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,11-5-6-11)12-7-9-3-1-2-4-10(9)8-12/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTUADTXBBLZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylsulfonyl)isoindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


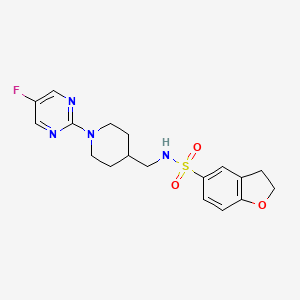
![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)

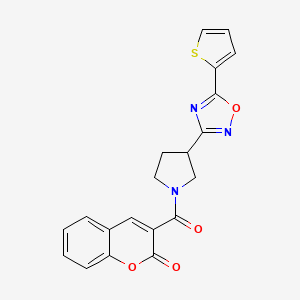
![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)
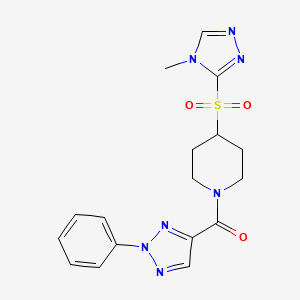
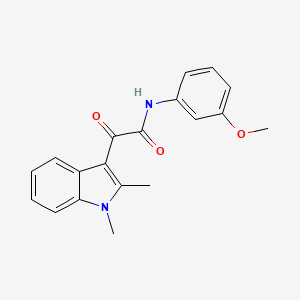
![2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2930971.png)
![2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide](/img/structure/B2930973.png)